CP-424174

Content Navigation

In inflammasome research, generic sulfonylureas like glyburide introduce off-target KATP channel activity and metabolic artifacts, undermining IL-1β readout specificity. CP-424174 eliminates this problem with 57-fold higher potency (IC50 210 nM) and no KATP interference.

- Selective NLRP3 inhibitor: blocks ASC oligomerization without affecting AIM2/NLRC4 pathways.

- Oral bioavailability (ED50 15 mg/kg) for chronic in vivo models without confounding cytokine suppression.

- Essential SAR control vs. MCC950, enabling precise mapping of NLRP3 NACHT domain binding requirements.

Product Name

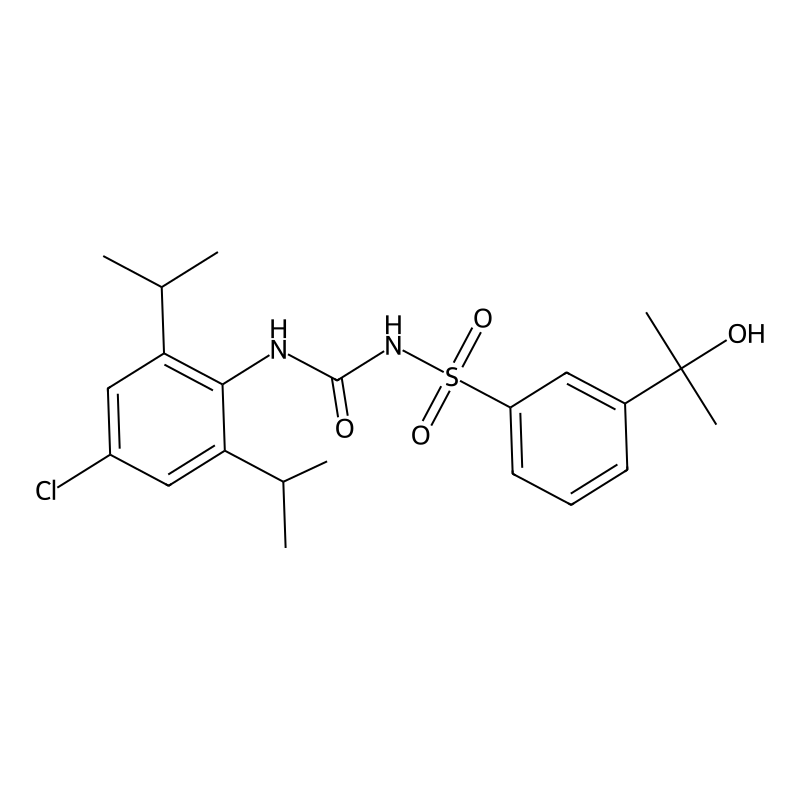

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

CP-424174 is a highly characterized diarylsulfonylurea-based cytokine release inhibitory drug (CRID) utilized primarily as a selective inhibitor of interleukin-1β (IL-1β) post-translational processing [1]. Operating with an IC50 of 210 nM, the compound indirectly inhibits the NLRP3 inflammasome by preventing ASC oligomerization without affecting the AIM2 or NLRC4 pathways in the same manner as broad-spectrum agents [2]. For procurement professionals and assay developers, CP-424174 represents a critical structural benchmark. It features a specific hydroxyl group modification compared to earlier analogs like CP-412,245, granting it distinct physicochemical properties and reliable oral bioavailability for in vivo systemic inflammation models [3]. Its established pharmacokinetic profile and high selectivity make it an essential tool compound for structure-activity relationship (SAR) screening and the differentiation of inflammasome-mediated signaling cascades.

Research Fit

References

- [1] Perregaux, D. G., et al. (2001). Identification and characterization of a novel class of interleukin-1 post-translational processing inhibitors. Journal of Pharmacology and Experimental Therapeutics, 299(1), 187-197.

- [2] Coll, R. C., et al. (2011). The cytokine release inhibitory drug CRID3 targets ASC oligomerisation in the NLRP3 and AIM2 inflammasomes. PLoS ONE, 6(12), e29539.

- [3] IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page: CP-424,174 (Ligand ID: 11810).

Substituting CP-424174 with generic sulfonylureas, such as the antidiabetic benchmark glyburide, introduces severe experimental artifacts and reduces assay reproducibility [1]. While glyburide is often used as a low-cost baseline inhibitor of IL-1β release, it requires significantly higher concentrations (IC50 ~ 12 μM) to achieve inhibition and primarily functions as an ATP-sensitive K+ (KATP) channel blocker [2]. This off-target KATP activity triggers profound metabolic shifts and hypoglycemia in vivo, confounding immunological readouts. In contrast, CP-424174 was specifically optimized as a CRID, achieving sub-micromolar potency (IC50 = 0.21 μM) without primary KATP channel interference [1]. Furthermore, while the highly potent analog MCC950 (CRID3) is a common in-class substitute, CP-424174 is structurally required as a comparative control in SAR studies to map the exact binding requirements of the NLRP3 NACHT domain [3].

Substitution Risk

References

- [1] Perregaux, D. G., et al. (2001). Identification and characterization of a novel class of interleukin-1 post-translational processing inhibitors. Journal of Pharmacology and Experimental Therapeutics, 299(1), 187-197.

- [2] Lamkanfi, M., et al. (2009). Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. Journal of Cell Biology, 187(1), 61-70.

- [3] Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology, 15(6), 560-564.

IL-1β Processing Potency

In human monocyte assays measuring ATP-induced IL-1β post-translational processing, CP-424174 demonstrates an IC50 of 0.21 μM (±0.06 μM). This is approximately 57 times more potent than the generic sulfonylurea benchmark glyburide, which yields an IC50 of 12 μM (±5 μM) under identical assay conditions [1].

| Evidence Dimension | Inhibition of ATP-induced IL-1β processing (IC50) |

| Target Compound Data | 0.21 μM |

| Comparator Or Baseline | Glyburide (12 μM) |

| Quantified Difference | 57-fold higher potency for CP-424174 |

| Conditions | LPS-activated human monocytes subjected to ATP stimulation |

Procuring CP-424174 allows researchers to achieve complete IL-1β blockade at nanomolar concentrations, avoiding the solvent toxicity and off-target KATP channel effects associated with micromolar glyburide dosing.

Cytokine Selectivity Profile

When applied to LPS-activated/ATP-treated human monocytes, CP-424174 induces a 30-fold reduction in mature IL-1β generation. Crucially, the conditioned medium retains comparable quantities of IL-6, TNFα, and IL-1RA relative to untreated baseline controls, proving that the compound does not act as a broad-spectrum immunosuppressant [1].

| Evidence Dimension | Cytokine release profile |

| Target Compound Data | 30-fold reduction in IL-1β |

| Comparator Or Baseline | Baseline control (IL-6 and TNFα levels unchanged) |

| Quantified Difference | Highly selective IL-1β suppression without affecting IL-6/TNFα |

| Conditions | Conditioned medium from LPS-activated/ATP-treated human monocytes |

This strict selectivity ensures that downstream assay readouts are specifically attributable to NLRP3/IL-1β pathway inhibition rather than generalized cellular toxicity or broad cytokine suppression.

In Vivo Oral Bioavailability

Unlike many early-stage inflammasome inhibitors that require intravenous or intraperitoneal administration due to poor solubility, CP-424174 demonstrates robust oral efficacy. In murine models, oral administration of CP-424174 selectively blocked ATP-induced IL-1β production with an ED50 of 15 mg/kg (±3 mg/kg), maintaining its selectivity profile by leaving IL-6 and TNFα secretion intact [1].

| Evidence Dimension | In vivo effective dose (ED50) via oral administration |

| Target Compound Data | 15 mg/kg (Oral) |

| Comparator Or Baseline | Non-bioavailable early-stage inhibitors requiring IV/IP dosing |

| Quantified Difference | Demonstrated systemic oral efficacy at 15 mg/kg |

| Conditions | LPS-primed murine peritoneal cells in vivo |

The validated oral bioavailability simplifies preclinical workflow logistics and allows for accurate, non-invasive long-term dosing in chronic autoinflammatory disease models.

NLRP3 Inflammasome SAR Reference

Because CP-424174 contains a specific hydroxyl group modification compared to earlier analogs and shares a diarylsulfonylurea core with the highly potent MCC950, it is an indispensable reference material for structure-activity relationship (SAR) campaigns. Procurement of CP-424174 is highly recommended for medicinal chemistry teams mapping the binding kinetics of the NLRP3 NACHT domain and evaluating the structural prerequisites for ASC oligomerization inhibition [1].

KATP-Dependent Pathway Differentiation

In macrophage and monocyte assays, researchers frequently need to isolate IL-1β release mechanisms from metabolic ion channel effects. CP-424174 is the optimal choice over glyburide for these workflows, as its 57-fold higher potency allows for complete IL-1β processing blockade without triggering the confounding ATP-sensitive K+ (KATP) channel inhibition associated with generic sulfonylureas [2].

Oral Dosing in Autoinflammatory Models

Due to its validated oral ED50 of 15 mg/kg, CP-424174 is ideally suited for long-term in vivo studies of IL-1β-driven pathologies, such as experimental autoimmune encephalomyelitis (EAE) or rheumatoid arthritis models. It provides a reliable, non-invasive dosing option that maintains strict cytokine selectivity, ensuring that systemic IL-6 and TNFα responses remain intact during the study [2].

Application Fit

References

- [1] Coll, R. C., et al. (2011). The cytokine release inhibitory drug CRID3 targets ASC oligomerisation in the NLRP3 and AIM2 inflammasomes. PLoS ONE, 6(12), e29539.

- [2] Perregaux, D. G., et al. (2001). Identification and characterization of a novel class of interleukin-1 post-translational processing inhibitors. Journal of Pharmacology and Experimental Therapeutics, 299(1), 187-197.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

Explore Compound Types